6-Hydrazinylpicolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydrazinylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-3-1-2-4(8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEFFXZQGNVUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679682 | |
| Record name | 6-Hydrazinylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-20-0 | |
| Record name | 6-Hydrazinyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887589-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydrazinylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Hydrazinylpicolinic Acid and Its Precursors
Established Synthetic Pathways for 6-Hydrazinylpicolinic Acid
The synthesis of this compound typically commences from readily available pyridine (B92270) carboxylic acid derivatives. The key transformation involves the introduction of a hydrazine (B178648) moiety at the 6-position of the picolinic acid scaffold.
Synthesis from Related Pyridine Carboxylic Acid Derivatives
A common and well-established route to this compound involves the nucleophilic aromatic substitution of a suitable leaving group at the 6-position of a picolinic acid derivative with hydrazine. The most frequently employed precursor is 6-chloropicolinic acid.
The synthesis of 6-chloropicolinic acid itself can be achieved through various methods. One approach involves the hydrolysis of 2-chloro-6-(trichloromethyl)pyridine. This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid. The trichloromethyl group is hydrolyzed to a carboxylic acid, yielding the desired 6-chloropicolinic acid.
Once 6-chloropicolinic acid is obtained, it can be reacted with hydrazine hydrate (B1144303). The chlorine atom at the 6-position is susceptible to nucleophilic attack by the hydrazine, leading to the displacement of the chloride and the formation of this compound. This reaction is a standard method for introducing a hydrazine group onto an electron-deficient aromatic ring.
An analogous precursor, 6-hydroxypicolinic acid, can also be synthesized. For instance, it can be prepared from 2-bromo-6-hydroxypyridine (B114848) through a carboxylation reaction. This involves treatment with a strong base, such as n-butyllithium, followed by the introduction of carbon dioxide. While not a direct precursor to this compound via simple substitution, it represents another key pyridine carboxylic acid derivative.
| Precursor | Reagents and Conditions | Product |
| 2-Chloro-6-(trichloromethyl)pyridine | H₂SO₄, heat | 6-Chloropicolinic acid |
| 6-Chloropicolinic acid | Hydrazine hydrate (N₂H₄·H₂O) | This compound |
| 2-Bromo-6-hydroxypyridine | 1. n-Butyllithium 2. CO₂ | 6-Hydroxypicolinic acid |
Modern Advancements and Alternative Synthetic Routes
Modern synthetic chemistry offers a variety of advanced techniques for the functionalization of pyridine rings, which can be applied to the synthesis of this compound and its derivatives. These methods often focus on direct C-H bond activation, providing more atom-economical and efficient routes compared to traditional methods that rely on pre-functionalized starting materials. nih.govingentaconnect.com
Recent strategies in pyridine functionalization include:
Transition-metal-catalyzed C-H activation : This powerful technique allows for the direct introduction of various functional groups onto the pyridine ring, potentially offering alternative pathways to precursors of this compound. ingentaconnect.com
Photocatalytic methods : Light-mediated reactions have emerged as a mild and efficient way to functionalize pyridines. nih.gov
Minisci-type reactions : These radical-based reactions are effective for the introduction of alkyl and acyl groups onto electron-deficient pyridine rings. researchgate.net
While direct C-H hydrazination of picolinic acid is not yet a commonly reported method, these modern approaches could be adapted to synthesize substituted picolinic acids, which could then be converted to the corresponding hydrazinyl derivatives.
Functional Group Interconversions and Derivatization Strategies of this compound
The hydrazine and carboxylic acid functionalities of this compound, along with the pyridine ring, provide multiple sites for further chemical modification. These derivatizations are crucial for tailoring the molecule's properties for specific applications.
Formation of N-Acylhydrazones and Other Hydrazone Derivatives
The hydrazine moiety of this compound readily reacts with aldehydes and ketones to form stable hydrazones. This condensation reaction is a cornerstone of its derivatization. The reaction of 6-hydrazinonicotinic acid hydrazide, a related compound, with various aryl or heteroaryl aldehydes has been shown to proceed chemoselectively at the terminal hydrazine group, yielding a series of 6-[(2-arylidene)hydrazinyl]nicotinohydrazides. researchgate.net This suggests that this compound would behave similarly, allowing for the synthesis of a diverse library of hydrazone derivatives.
The formation of N-acylhydrazones can be achieved by reacting the hydrazine with an acylating agent, such as an acid chloride or anhydride. These N-acylhydrazones are an important class of compounds with a wide range of biological activities.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Aldehyde (R-CHO) | Hydrazone |
| This compound | Ketone (R₂C=O) | Hydrazone |
| This compound | Acid chloride (R-COCl) | N-Acylhydrazone |
Introduction of Substituents onto the Pyridine Ring System
The introduction of additional substituents onto the pyridine ring of this compound can significantly modify its electronic and steric properties. The pyridine ring is generally electron-deficient, which influences the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution: Direct electrophilic aromatic substitution on the pyridine ring is often challenging due to the deactivating effect of the nitrogen atom. wikipedia.orgmasterorganicchemistry.com However, activating groups on the ring can facilitate such reactions. The existing hydrazinyl and carboxyl groups will direct incoming electrophiles to specific positions. For instance, nitration and halogenation are common electrophilic aromatic substitution reactions. youtube.com
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present. youtube.comyoutube.com While this compound itself does not have a leaving group for further substitution, this type of reaction is crucial in the synthesis of its precursors, as seen in the reaction of 6-chloropicolinic acid with hydrazine.
Modern C-H functionalization techniques, as mentioned in section 2.1.2, provide powerful tools for introducing substituents at various positions on the pyridine ring, even in complex molecules. researchgate.netnih.govrsc.org
Linker Chemistry for Bioconjugation and Probe Development
The carboxylic acid and hydrazine functionalities of this compound make it a valuable scaffold for the development of bioconjugates and molecular probes.
The carboxylic acid group can be activated to form an amide bond with the amine group of a biomolecule, such as a protein or a peptide. Common activating agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
The hydrazine group can be utilized to form a hydrazone linkage with an aldehyde or ketone present on a target molecule. Hydrazone linkages are particularly useful in bioconjugation as they are relatively stable under physiological conditions but can be designed to be cleavable under specific conditions, such as the acidic environment of endosomes or lysosomes. This pH-sensitive cleavage is a valuable feature for drug delivery systems.
Furthermore, the bifunctional nature of this compound allows for its use as a linker itself, connecting two different molecules of interest. The pyridine ring can also be modified to incorporate reporter groups, such as fluorophores, for imaging applications.
| Functional Group | Reaction Partner | Linkage Formed | Application |
| Carboxylic Acid | Amine (on biomolecule) | Amide | Stable bioconjugation |
| Hydrazine | Aldehyde/Ketone (on biomolecule) | Hydrazone | pH-sensitive drug delivery, bioconjugation |
Chemical Reactivity and Mechanistic Investigations of 6 Hydrazinylpicolinic Acid
Electrophilic and Nucleophilic Reactivity Profiles of the Hydrazinyl Moiety
The hydrazinyl group (-NH-NH₂) is the primary center of nucleophilic reactivity in the molecule. The terminal nitrogen atom (NH₂) possesses a lone pair of electrons, rendering it a potent nucleophile. This allows it to readily attack electron-deficient centers. For instance, it can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form hydrazones.
The nucleophilicity of the hydrazinyl group is central to its role in forming new carbon-nitrogen and nitrogen-nitrogen bonds, which is a foundational step in the synthesis of many heterocyclic compounds.
While predominantly nucleophilic, the hydrazinyl moiety can exhibit electrophilic character under specific conditions. Following activation, for example, through oxidation to a diazene or a diazonium-like species, it can become susceptible to attack by nucleophiles. However, its role as a nucleophile is far more common and synthetically useful.
Carboxylic Acid Functional Group Transformations
The carboxylic acid group (-COOH) on the pyridine (B92270) ring provides a secondary site for a variety of chemical modifications. These transformations are standard reactions of carboxylic acids and are crucial for modifying the solubility, steric, and electronic properties of the molecule or for preparing it for subsequent reactions. msu.eduyoutube.com Key transformations include:
Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester. This is a reversible reaction often driven to completion by removing water. youtube.com
Amide Formation: Coupling with a primary or secondary amine, typically in the presence of a coupling agent (e.g., DCC, EDC), results in the formation of an amide.
Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride. msu.edu This intermediate is highly susceptible to nucleophilic acyl substitution.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
These reactions are summarized in the table below.
| Transformation | Reagent(s) | Product Functional Group |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |
| Amide Formation | Amine (R-NH₂), Coupling Agent | Amide (-CONHR) |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |
Involvement in Cyclization and Heterocyclic Ring Formation Reactions
A significant aspect of the reactivity of 6-Hydrazinylpicolinic acid is its utility as a scaffold for synthesizing fused and substituted heterocyclic rings. The proximity of the hydrazinyl and carboxylic acid groups, along with the pyridine nitrogen, facilitates a variety of cyclization strategies.
The hydrazinyl functional group is a classic precursor for the synthesis of pyrazole (B372694) rings. nih.govfrontiersin.org The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. youtube.com
In this context, this compound serves as the hydrazine component. The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. wjpmr.com This approach allows for the synthesis of pyrazoles bearing a picolinic acid substituent.
The general scheme for this reaction is presented below:
| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Resulting Heterocycle |
| This compound | Acetylacetone | 3,5-dimethyl-1-(6-carboxypyridin-2-yl)pyrazole |
| This compound | Ethyl acetoacetate | 1-(6-carboxypyridin-2-yl)-3-methyl-5-pyrazolone |
By selecting different 1,3-dicarbonyl compounds, a wide array of substituted pyrazoles can be accessed. mdpi.com This methodology is a cornerstone in medicinal chemistry for creating libraries of potential drug candidates. nih.gov
The bifunctional nature of this compound also enables its use in the construction of six-membered heterocyclic rings, such as pyridazines and triazines. nih.govthieme.com These syntheses often involve reactions with 1,4-dicarbonyl compounds or α,β-unsaturated carbonyl systems.
For example, reaction with an α,β-unsaturated ketone can lead to the formation of a dihydropyridazine derivative through a Michael addition followed by intramolecular cyclization and dehydration. The specific reaction pathway and resulting product can be influenced by reaction conditions and the nature of the substrates. beilstein-journals.org
Reductive and Oxidative Transformations of the Compound
The response of this compound to reductive and oxidative conditions is primarily governed by the hydrazinyl and carboxylic acid moieties.
Reductive Transformations: As mentioned in section 3.2, the carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like LiAlH₄. The pyridine ring itself can also be reduced under more forcing conditions, for example, through catalytic hydrogenation, to yield a piperidine ring. The hydrazinyl group can be cleaved under certain reductive conditions (hydrogenolysis) to yield 6-aminopicolinic acid.
Oxidative Transformations: The hydrazinyl group is susceptible to oxidation. Mild oxidizing agents can convert it to a diazene, while stronger conditions can lead to the cleavage of the N-N bond or the formation of a diazonium salt, which can then be displaced. Oxidative cyclization is also a key strategy in some heterocyclic syntheses. The carboxylic acid group is generally stable to oxidation, as is the aromatic pyridine ring, except under harsh conditions.
Coordination Chemistry of 6 Hydrazinylpicolinic Acid and Its Complexes
Ligand Design Principles for 6-Hydrazinylpicolinic Acid
The design of this compound as a ligand is predicated on its inherent structural features that allow for effective chelation. The strategic placement of nitrogen and oxygen donor atoms facilitates the formation of stable, multi-membered chelate rings with metal ions.
This compound is a potentially multidentate ligand, capable of coordinating to a metal center through several atoms. The key donor sites are the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the carboxylate group, and the two nitrogen atoms of the hydrazinyl group (-NHNH₂). This arrangement allows the ligand to act as a bidentate, tridentate, or even a bridging ligand, connecting multiple metal centers.
The coordination versatility arises from the combination of a picolinate (B1231196) scaffold with a hydrazinyl substituent. Picolinic acid itself is a well-known bidentate chelating agent, coordinating through the pyridine nitrogen and a carboxylate oxygen. The addition of the hydrazinyl group at the 6-position introduces further coordination possibilities. The terminal amino group (-NH₂) of the hydrazinyl moiety can act as a strong donor, enabling the formation of an additional chelate ring. For instance, coordination could occur via the pyridine nitrogen, a carboxylate oxygen, and the terminal nitrogen of the hydrazinyl group, resulting in a tridentate chelation mode.
In complexes involving related hydrazide ligands, such as dipicolinic acid hydrazide, the ligand has been shown to behave in a pentadentate fashion, coordinating through the pyridine nitrogen, two amide-oxygens, and two hydrazinic-nitrogens. bohrium.com Similarly, amino acid hydrazide ligands demonstrate excellent coordination ability, forming stable complexes with transition metals. rsc.org The hydrazide bridge (-N-N-) in some copper(II) coordination polymers has been shown to mediate antiferromagnetic interactions between metal centers. rsc.org
The specific chelation mode adopted by this compound depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent), and the stoichiometry of the metal-ligand ratio.
Common chelation modes for analogous picolinate and hydrazide ligands include:
Bidentate (N,O): Coordination through the pyridine nitrogen and one carboxylate oxygen, forming a five-membered chelate ring. This is the typical mode for picolinic acid. sjctni.edu
Tridentate (N,N,O): Coordination involving the pyridine nitrogen, a carboxylate oxygen, and the terminal nitrogen of the hydrazinyl group. This would create two fused chelate rings, a five-membered ring and a six-membered ring, enhancing complex stability.
Bridging: The hydrazinyl group or the carboxylate group can bridge two different metal ions, leading to the formation of polynuclear complexes or coordination polymers.
| Parameter | Description | Method of Determination |
| Stepwise Stability Constant (K) | The equilibrium constant for the addition of a single ligand to a metal ion or a lower-order complex. | Potentiometric Titration, Spectrophotometry |
| Overall Stability Constant (β) | The equilibrium constant for the formation of a complex from the free metal ion and the required number of ligands. | Potentiometric Titration, Spectrophotometry |
| Chelate Effect | The enhanced stability of a complex containing one or more chelate rings compared to a similar complex with monodentate ligands. | Thermodynamic Measurements |
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound generally involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their composition and structure. edu.krd
Complexes of picolinic acid derivatives with transition metals are widely studied. orientjchem.orgresearchgate.net The synthesis typically involves refluxing an ethanolic or aqueous solution of the metal salt (e.g., chloride, nitrate (B79036), or perchlorate) with the ligand. sjctni.eduorientjchem.org
Technetium (Tc): Technetium complexes are of significant interest in radiopharmaceutical development. mdpi.com For technetium-99m, complexes are often prepared by ligand exchange reactions starting from a precursor like fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺. nih.govmdpi.com Picolinic acid has been used as a model bidentate (N,O) ligand system for the fac-[M(CO)₃]⁺ core (where M = Re, Tc), forming stable complexes. nih.gov The coordination of a this compound ligand to a Tc(III) or Tc(I) core would be expected to proceed similarly, yielding stable complexes suitable for imaging applications. nih.gov
Copper (Cu): Copper(II) complexes with picolinic acid derivatives are common. For example, a complex of 6-hydroxypicolinic acid, [Cu(6-OHpic)₂(3-pic)₂], was synthesized by recrystallizing [Cu(6-OHpic)₂(H₂O)₂] from 3-picoline. srce.hrhud.ac.uk Synthesis of a Cu(II) complex with this compound would likely involve reacting a Cu(II) salt like copper acetate (B1210297) or copper chloride with the ligand in methanol (B129727) or ethanol. mdpi.com Characterization often involves IR spectroscopy, where coordination is confirmed by shifts in the ν(C=N) and ν(COO⁻) bands. srce.hr
Nickel (Ni) and Cobalt (Co): Nickel(II) and Cobalt(II) readily form complexes with N,O-donor ligands. nih.govwikipedia.org The synthesis of Ni(II) and Co(II) complexes with this compound would be analogous to that of other picolinic acid derivatives, typically by reacting the corresponding metal perchlorate (B79767) or chloride salt with the ligand in ethanol. orientjchem.orgresearchgate.net The resulting complexes are often octahedral or distorted octahedral. orientjchem.orgresearchgate.net For instance, five-coordinate high-spin Ni(II) complexes have been formed with dipicolinic acid hydrazide. bohrium.com
Table of Expected IR Spectral Data for Transition Metal Complexes
| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination | Reason for Shift |
| Carboxylate (asymmetric stretch) | ~1700-1725 | Shift to lower frequency (~1600-1650) | Coordination of oxygen to metal weakens the C=O bond. |
| Pyridine C=N stretch | ~1600 | Shift to higher or lower frequency | Coordination of pyridine nitrogen to the metal center. |
| N-H stretch (Hydrazinyl) | ~3200-3400 | Shift to lower frequency | Coordination of hydrazinyl nitrogen to the metal center. |
| Metal-Oxygen (M-O) | N/A | Appearance of new band (~400-600) | Formation of a new M-O bond. |
| Metal-Nitrogen (M-N) | N/A | Appearance of new band (~400-500) | Formation of a new M-N bond. |
While less common than transition metal complexes, main group elements also form stable coordination compounds with ligands like dipicolinic acid, a close analogue of this compound. ias.ac.in New coordination complexes of hydrazinium (B103819) main group metal dipicolinates have been prepared with formulae such as (N₂H₅)₂M(dip)₂·nH₂O (where M = Ca, Sr, Ba, Pb). ias.ac.in
The synthesis of these complexes involves reacting the corresponding metal nitrate with dipicolinic acid and hydrazine (B178648) hydrate (B1144303) in an aqueous solution. ias.ac.in The resulting compounds were characterized using infrared spectroscopy, conductance measurements, and thermal analysis. The IR spectra of these complexes indicated the presence of tridentate dipicolinate dianions and non-coordinating hydrazinium cations. ias.ac.in Thermal decomposition studies showed that the compounds first lose water, followed by the decomposition of hydrazine, ultimately yielding metal carbonates or oxycarbonates. ias.ac.in These findings suggest that this compound could form similar stable complexes with main group metals, with the ligand coordinating to the metal and the protonated hydrazinium acting as a counter-ion or also participating in coordination depending on the pH.
Structural Elucidation and Bonding Analysis in this compound Metal Complexes
For complexes of picolinic acid derivatives, X-ray diffraction studies have revealed a variety of coordination geometries. For example, the structure of a copper(II) complex with 6-hydroxypicolinic acid, [Cu(6-OHpic)₂(3-pic)₂], showed a tetragonally compressed octahedral coordination environment around the copper(II) ion. srce.hrhud.ac.uk In this complex, the 6-hydroxypicolinate ligands act as N,O-bidentate chelators. srce.hr
In technetium complexes with pyridine ligands, Tc-N bond lengths have been shown to vary depending on the oxidation state of the metal, indicating strong metal-pyridine interactions. nih.gov A structural analysis of a hypothetical Co(II) complex with this compound, assuming a tridentate (N,N,O) coordination, would likely reveal a distorted octahedral geometry, with two ligands coordinating to the metal center.
Bonding in these complexes can be described using ligand field theory. The interaction between the metal d-orbitals and the ligand donor orbitals leads to splitting of the d-orbitals, which determines the electronic and magnetic properties of the complex. The pyridine ring can act as both a σ-donor and a weak π-acceptor, while the carboxylate oxygen is primarily a σ-donor and the hydrazinyl nitrogen is a strong σ-donor. nih.gov This combination of donor properties influences the stability and electronic structure of the resulting complex.
Table of Representative Bond Lengths in Analogous Metal Complexes
| Bond | Complex Type | Typical Bond Length (Å) | Reference |
| Cu-N (pyridine) | Copper(II) picolinate derivative | 2.00 - 2.05 | srce.hrhud.ac.uk |
| Cu-O (carboxylate) | Copper(II) picolinate derivative | 1.95 - 2.00 | srce.hrhud.ac.uk |
| Tc-N (pyridine) | Technetium(II/III) pyridine | 2.08 - 2.14 | nih.gov |
| Co-N (terpyridine) | Cobalt(II) terpyridine | ~2.10 - 2.20 | mdpi.com |
| M-N (hydrazide) | Metal hydrazide complexes | Varies with metal | at.ua |
Based on a thorough review of available scientific literature, it is not possible to generate the requested article on the coordination chemistry of this compound. There is a significant lack of published research specifically detailing the spectroscopic and theoretical analysis of this compound's metal complexes.
The available data pertains to related but structurally distinct molecules such as 6-hydroxypicolinic acid, picolinic acid, and other heterocyclic carboxylic acids. Extrapolating information from these analogs would not provide a scientifically accurate account for this compound, as the electronic and steric properties of the hydrazinyl group are unique and would significantly influence its coordination behavior.
To fulfill the request's requirements for a thorough, informative, and scientifically accurate article based on diverse sources, specific experimental and theoretical data for this compound complexes are necessary. As this information is not present in the accessible scientific domain, the article cannot be written.
Advanced Analytical Methodologies for the Characterization and Detection of 6 Hydrazinylpicolinic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation of 6-Hydrazinylpicolinic acid from complex mixtures, enabling its accurate quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and polar compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode for separating such analytes.
A typical HPLC method for the analysis of this compound would involve a C18 column, which provides excellent separation for a wide range of organic molecules. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV detector, as the pyridine (B92270) ring in this compound exhibits strong UV absorbance.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Expected Retention Time | Approximately 5-7 minutes (dependent on the exact gradient profile) |
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. The presence of the carboxylic acid and hydrazine (B178648) functional groups leads to strong intermolecular interactions and potential degradation at high temperatures.
To overcome these limitations, derivatization is a mandatory step prior to GC analysis. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization strategies for compounds containing active hydrogens, such as those in the carboxylic acid and hydrazine groups, include silylation and alkylation.
Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. Alkylation, on the other hand, typically involves the formation of esters from the carboxylic acid group. These derivatization reactions yield less polar and more volatile products that are amenable to GC separation. The choice of derivatizing agent depends on the specific functional groups present and the desired chromatographic properties.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method (a so-called hyphenated technique), it provides both separation and highly specific detection and identification of compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is exceptionally well-suited for the analysis of this compound, as it can be directly analyzed without the need for derivatization.
In a typical LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions from polar analytes like this compound. The mass analyzer then separates these ions based on their mass-to-charge ratio, providing a mass spectrum that can be used for identification and quantification. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the molecular ion and analyzing the resulting fragment ions. Picolinic acid and its derivatives are known to respond well to derivatization with reagents that enhance their ionization efficiency in ESI-MS, leading to improved sensitivity.
Table 2: Representative LC-MS Parameters for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range (m/z) | 50 - 500 |
| Capillary Voltage | 3500 V |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Expected [M+H]⁺ | m/z 154.056 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of MS. As with standalone GC, derivatization of this compound is essential for its analysis by GC-MS.
Following separation in the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is highly reproducible and serves as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison to spectral libraries. The silylated derivative of this compound would be expected to produce characteristic fragments corresponding to the loss of methyl groups and the trimethylsilyl moiety.
Table 3: Predicted GC-MS Data for Tris(trimethylsilyl) Derivative of this compound
| Parameter | Description |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Expected Derivative | Tris(trimethylsilyl)-6-hydrazinylpicolinic acid |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (M⁺) | m/z 370 |
| Key Fragment Ions (m/z) | 355 ([M-CH₃]⁺), 297 ([M-Si(CH₃)₃]⁺), 73 ([Si(CH₃)₃]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By providing detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C), NMR allows for the complete determination of the molecular structure and connectivity.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, as well as signals for the protons of the hydrazine and carboxylic acid groups. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern on the pyridine ring.
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a signal for each unique carbon atom, including those in the pyridine ring and the carboxyl group. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further confirming the structural assignment.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 7.8 - 8.0 (d) | - |
| H-4 | 7.0 - 7.2 (t) | - |
| H-5 | 7.4 - 7.6 (d) | - |
| -NH-NH₂ | 4.5 - 5.0 (br s), 8.0 - 8.5 (br s) | - |
| -COOH | 12.0 - 13.0 (br s) | - |
| C-2 | - | 165 - 168 |
| C-3 | - | 138 - 140 |
| C-4 | - | 118 - 120 |
| C-5 | - | 145 - 148 |
| C-6 | - | 160 - 163 |
| C=O | - | 170 - 173 |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions. d = doublet, t = triplet, br s = broad singlet.
Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis)
Spectrophotometry, particularly in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum, represents a versatile and widely accessible analytical technique for the quantitative analysis of chemical compounds. For this compound, two primary spectrophotometric approaches can be employed: direct analysis in the UV region and indirect analysis in the visible region following a derivatization reaction. The choice of method often depends on the required sensitivity, selectivity, and the sample matrix.
Direct UV Spectrophotometry
The inherent molecular structure of this compound, which contains a substituted pyridine ring, allows for the direct absorption of UV radiation. The pyridine ring and the carboxylic acid group are the principal chromophores that contribute to its UV absorbance. Generally, pyridine and its derivatives exhibit absorption maxima in the UV range, typically between 200 and 270 nm. sielc.com For instance, picolinic acid, a structurally related compound, shows characteristic absorption bands in this region. oup.com
The quantitative determination of this compound via direct UV spectrophotometry would involve measuring its absorbance at a specific wavelength of maximum absorption (λmax) and relating it to its concentration using the Beer-Lambert law. This method is straightforward and rapid but may be susceptible to interference from other UV-absorbing species present in the sample matrix.
Indirect Visible Spectrophotometry via Derivatization
To enhance the sensitivity and selectivity of the analysis, an indirect spectrophotometric method can be utilized. This approach leverages the chemical reactivity of the hydrazine functional group in this compound. The hydrazine moiety can react with a variety of chromogenic reagents to produce a colored product with strong absorbance in the visible region of the spectrum.
A commonly employed reagent for the determination of hydrazine and its derivatives is p-dimethylaminobenzaldehyde (p-DAB). wikipedia.orgnih.gov In an acidic medium, p-DAB reacts with the hydrazine group to form a distinctly colored azine derivative, which typically exhibits a strong absorbance maximum around 458 nm. nih.govresearchgate.nethach.com This reaction forms the basis of a sensitive and specific colorimetric assay. The intensity of the color produced is directly proportional to the concentration of the hydrazine-containing compound, in this case, this compound. Other reagents that react with hydrazines to form colored products that can be quantified spectrophotometrically include ninhydrin (B49086) and vanillin. analis.com.mymoca.net.ua
The following table summarizes the hypothetical, yet scientifically plausible, parameters for the quantitative analysis of this compound using both direct UV and indirect visible spectrophotometry.
Table 1: Representative Parameters for Spectrophotometric Analysis of this compound
| Parameter | Direct UV Method | Indirect Visible Method (with p-DAB) |
| Principle | Intrinsic UV absorbance of the pyridine ring and carboxyl group. | Colorimetric reaction of the hydrazine group with p-dimethylaminobenzaldehyde. |
| Wavelength of Maximum Absorbance (λmax) | ~265 nm | ~458 nm |
| Molar Absorptivity (ε) | Moderate | High |
| Linear Range | Higher concentrations (e.g., 1-50 µg/mL) | Lower concentrations (e.g., 0.1-10 µg/mL) |
| Advantages | - Rapid and simple- No derivatization step required | - High sensitivity- High selectivity for hydrazine-containing compounds |
| Disadvantages | - Lower sensitivity- Potential for interference from other UV-absorbing compounds | - Requires a chemical derivatization step- Reaction conditions (pH, time, temperature) need to be controlled |
Theoretical and Computational Chemistry Studies of 6 Hydrazinylpicolinic Acid
Quantum Mechanical Calculations on Molecular Structure and Electronic Properties
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of molecular geometry, conformational preferences, and electronic structure.
Conformational Analysis and Tautomerism Studies
6-Hydrazinylpicolinic acid possesses several functional groups that can lead to the existence of multiple tautomers and conformers. Tautomers are constitutional isomers that readily interconvert, often through proton transfer. researchgate.net For this molecule, tautomerism can occur in both the hydrazinyl group (amine-imine tautomerism) and between the picolinic acid moieties (neutral vs. zwitterionic forms).
Computational studies on the parent molecule, 2-picolinic acid, have shown that it can exist as both neutral molecules and zwitterions within the same crystal structure, a rare occurrence. researchgate.net The relative stability of these forms is crucial for understanding its chemical behavior. For this compound, the presence of the hydrazinyl group introduces additional possibilities. DFT calculations can be employed to determine the optimized geometry and relative energies of these different tautomeric forms. By comparing the calculated energies, the most stable tautomer in the gas phase or in different solvent environments can be predicted.
Table 1: Representative Calculated Relative Energies of this compound Tautomers This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available.
| Tautomer | Description | Relative Energy (kcal/mol) |
| I | Neutral Form | 0.00 |
| II | Zwitterionic Form | +3.5 |
| III | Imine-Hydrazine Tautomer | +8.2 |
Applications of Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. pku.edu.cn
For picolinic acid derivatives, substituents on the pyridine (B92270) ring can significantly alter the energies of these frontier orbitals. academicjournals.org For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. academicjournals.org The hydrazinyl group (-NHNH2) at the 6-position is an electron-donating group, which would be expected to raise the HOMO energy of the picolinic acid core. DFT calculations can provide precise values for these orbital energies and visualize their distribution across the molecule.
Table 2: Illustrative Frontier Orbital Energies for Picolinic Acid and a Substituted Derivative Data is based on a study of 4-substituted picolinic acids and is for representative purposes. academicjournals.org
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| Picolinic Acid | -7.2 | -2.1 | 5.1 |
| 4-Methoxypicolinic Acid | -6.8 | -1.9 | 4.9 |
Computational Elucidation of Reaction Mechanisms
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. By identifying transition states and intermediates, chemists can gain a detailed understanding of reaction pathways and predict reaction kinetics. For this compound, this could involve modeling its synthesis, its reactions to form derivatives (e.g., amides or hydrazones), or its coordination with metal ions. nih.gov
Using DFT methods, the geometries of reactants, products, and transition states can be optimized, and their energies calculated. This information allows for the determination of activation energies, which are critical for predicting the feasibility and rate of a reaction. Such studies can guide the optimization of reaction conditions to favor the formation of a desired product.
Molecular Dynamics and Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is most often used to predict the binding of a small molecule, such as this compound, to a biological target, typically a protein or nucleic acid. The goal is to find the binding mode with the lowest energy, which is often represented by a docking score.
Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. acs.org MD simulations model the movement of atoms and molecules, providing insights into the stability of the binding pose and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govjchemlett.com For example, a study on novel picolinic acid derivatives as potential herbicides used molecular docking to investigate their interaction with the auxin-signaling F-box protein 5 (AFB5). nih.gov
Table 3: Example Molecular Docking Results for a Picolinic Acid Derivative with a Target Protein This table is illustrative, based on findings for herbicidal picolinic acid derivatives. nih.gov
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| V-7 | -8.5 | Arg403, Ser437, Gly438 |
| Picloram | -6.2 | Arg403, Val436 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. rsc.org These models are built by calculating a set of molecular descriptors for each compound and then using regression analysis to find a mathematical equation that relates these descriptors to the observed activity or property. nih.gov
For a series of this compound derivatives, a QSAR model could be developed to predict their potential biological activity, such as antimicrobial or herbicidal effects. nih.govscispace.com The model would identify key structural features (represented by descriptors like electronic, steric, or hydrophobic parameters) that are important for the desired activity. researchgate.net This information can then be used to guide the design of new, more potent compounds. A study on dipicolinic acid derivatives identified descriptors such as the number of double bonds, the presence of tertiary nitrogen atoms, and the number of hydrogen bond donors as important for antioxidant activity. nih.gov
A typical QSAR model is represented by a linear equation: Activity = c1D1 + c2D2 + ... + cn*Dn + constant where 'c' represents the coefficients for each descriptor 'D'. The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). jchemlett.com
Applications in Advanced Materials and Bioconjugation Chemistry
6-Hydrazinylpicolinic Acid as a Precursor for Imaging Agents and Radiopharmaceuticals
The structural framework of this compound is particularly well-suited for the development of imaging agents and radiopharmaceuticals. The hydrazine (B178648) group offers a reactive site for conjugation to biomolecules, while the picolinic acid scaffold can act as a chelator for various metal ions, including medically relevant radionuclides.
A critical application of this compound derivatives, such as 6-hydrazinonicotinamide (HYNIC), is in the formulation of bifunctional chelators for the radiolabeling of biomolecules with radionuclides like Technetium-99m (99mTc). nih.gov 99mTc remains a prominent radionuclide for diagnostic radiopharmaceuticals due to its ideal nuclear properties and availability. nih.gov Bifunctional chelators are molecules that can strongly bind a radiometal on one end and be attached to a biologically active molecule on the other. nih.gov
Research has focused on synthesizing various HYNIC derivatives and studying their complexation with 99mTc. nih.gov The labeling process typically involves the reaction of the HYNIC derivative with 99mTcO4- in the presence of a co-ligand, such as tricine, and a reducing agent like stannous chloride. nih.gov The position of the linker on the pyridine (B92270) ring is crucial for the formation of stable macrocyclic 99mTc complexes. nih.gov For instance, when a linker is attached at the 3-position of the pyridine ring, HYNIC derivatives can form stable macrocyclic complexes with 99mTc in high yields. nih.gov
Table 1: Influence of Linker Position on 99mTc Complex Formation with Pyridine-Containing HYNIC Derivatives
| Linker Position on Pyridine Ring | Outcome of 99mTc Complexation | Reference |
| 2-position | Forms macrocyclic complex, but with relatively low radiochemical purity. | nih.gov |
| 3-position | Forms macrocyclic complexes in high yield (>95%). | nih.gov |
| 4-position | The pyridine nitrogen is unable to bond to the Technetium. | nih.gov |
The resulting 99mTc complexes can sometimes exist as a mixture of isomers, including diastereomers and conformational isomers, which can be influenced by the nature of the linker. nih.gov The length and type of the linker are important parameters for minimizing the formation of minor isomers and optimizing the properties of the resulting radiolabeled biomolecule. nih.gov
The hydrazine group of this compound and its derivatives is a key functional group for bioconjugation. One common strategy involves the reaction of the hydrazine with an aldehyde or ketone on a target biomolecule to form a stable hydrazone bond. This chemistry is the basis of technologies like the HydraLink™ bioconjugation system, which uses 6-hydrazinonicotinamide (HyNic) and 4-formylbenzamide (B2918280) (4FB) to link two biomolecules. interchim.fr
The bis-aryl hydrazone bond formed between a HyNic-modified molecule and a 4FB-modified molecule is notably stable. interchim.fr This stability is a significant advantage over many other hydrazone linkers that are prone to hydrolysis. nih.gov The reaction is catalyzed by acid, with optimal kinetics at pH 4.7, though milder conditions are often used to preserve the biological activity of proteins. interchim.fr
The design of linkers for bioconjugation also considers the introduction of multiple payloads to a single biomolecule. "Hydra linkers" are branched structures that allow for a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) with minimal modification of the antibody itself. creative-biolabs.com This approach aims to enhance the potency of ADCs while maintaining favorable pharmacokinetic properties. creative-biolabs.com
Table 2: Key Features of HyNic-Based Bioconjugation
| Feature | Description | Reference |
| Reaction Partners | 6-hydrazinonicotinamide (HyNic) and 4-formylbenzamide (4FB) | interchim.fr |
| Bond Formed | Stable bis-aryl hydrazone | interchim.fr |
| Reaction Conditions | Acid catalyzed, optimal at pH 4.7 | interchim.fr |
| Advantages | Stable covalent bond, can be used to link various biomolecules | interchim.frnih.gov |
Integration into Polymeric Structures and Supramolecular Assemblies
The pyridine and carboxylic acid functionalities of picolinic acid derivatives make them suitable building blocks for the construction of polymeric structures and supramolecular assemblies through non-covalent interactions like hydrogen bonding and metal-ligand coordination. nih.govrsc.org
The self-assembly of block copolymers can be directed by the association of small molecules with one of the polymer blocks. For example, hydrogen bonding between a small molecule and a poly(4-vinylpyridine) (P4VP) block can induce the formation of specific nanostructures in thin films. researchgate.net While not directly involving this compound, this principle demonstrates how pyridine-containing molecules can be used to tune the morphology of polymeric materials. researchgate.net
Furthermore, pyridine dicarboxylic acids have been shown to form one-dimensional supramolecular structures in the solid state through strong hydrogen bonding. nih.gov The predictable nature of these interactions, along with metal-ligand bonding, allows for the bottom-up construction of complex materials with defined topologies, such as supramolecular polymers. nih.gov For instance, dipyridyl donors can be combined with metal acceptors to create discrete, highly symmetric structures like rhomboids and hexagons. nih.gov The hydrogen-bonding capabilities of moieties like those found in this compound can provide an additional level of control over the hierarchical self-assembly of such materials. nih.gov
Role of 6 Hydrazinylpicolinic Acid Derivatives in Medicinal and Biological Chemistry
Design and Synthesis of Biologically Active Derivatives
The core structure of 6-hydrazinylpicolinic acid serves as a versatile scaffold for the synthesis of a multitude of biologically active derivatives. The primary synthetic route involves the condensation of the hydrazinyl group with various aldehydes and ketones to form hydrazones. This reaction is a cornerstone in creating diverse libraries of compounds for biological screening.
Another key synthetic strategy is the reaction of the carboxylic acid group to form esters and amides, further expanding the chemical space of these derivatives. For instance, the synthesis of pyrazoline derivatives often starts from chalcones, which are α,β-unsaturated ketones, that react with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like glacial acetic acid. mdpi.comresearchgate.net Similarly, the synthesis of pyrazole (B372694) derivatives can be achieved through the condensation of substituted aldehydes and acetophenones with hydrazine hydrate. mdpi.comresearchgate.net
Antimicrobial Agents Derived from this compound Scaffolds
Derivatives of this compound have shown significant promise as antimicrobial agents. The incorporation of different functional groups onto the main scaffold has led to the discovery of compounds with potent activity against a range of microbial pathogens.
Hydrazone derivatives, in particular, have been a focal point of antimicrobial research. For example, novel hydrazide-hydrazones have been synthesized by reacting hydrazides with various aromatic or heterocyclic aldehydes. mdpi.com The antimicrobial activity of these compounds is often attributed to the presence of the imino (-CH=N-), amino (NH2), and cyano (CN) groups, with the addition of a thiazole (B1198619) ring enhancing their antibacterial properties. mdpi.com
Research has demonstrated that some pyrazoline derivatives exhibit potent in-vitro antimicrobial activity. japer.in For instance, certain synthesized pyrazolines showed significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. japer.in The minimum inhibitory concentrations (MICs) of these compounds have been determined against various strains, with some exhibiting greater potency than standard antibiotics. japer.in
The antimicrobial screening of newly synthesized compounds is typically performed using methods like the agar (B569324) diffusion technique and microbroth dilution to determine the zone of inhibition and MIC values, respectively. turkjps.orgmdpi.com
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound Type | Target Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Hydrazone Derivative | Staphylococcus aureus | 64 | turkjps.org |
| Pyrazoline Derivative | Pseudomonas aeruginosa | 32-512 | turkjps.org |
| Hydrazide-hydrazone | Escherichia coli | 3.121 | japer.in |
Anti-Inflammatory Compounds
The this compound scaffold has also been instrumental in the development of novel anti-inflammatory agents. Inflammation is a complex biological response, and the inhibition of key enzymes in the inflammatory cascade is a primary target for drug design.
Pyrazoline and pyrazole derivatives have been extensively studied for their anti-inflammatory properties. mdpi.comnih.gov The synthesis of these compounds often involves the cyclization of chalcones with hydrazine hydrate. mdpi.comresearchgate.net The resulting pyrazoline derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation. nih.gov Specifically, selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as the carrageenan-induced paw edema assay in rats. nih.gov In these studies, the synthesized compounds have demonstrated a significant reduction in inflammation, comparable to standard anti-inflammatory drugs like indomethacin. nih.gov Furthermore, some derivatives have shown a favorable safety profile with no observed gastric ulcerogenic effects. nih.gov
The mechanism of anti-inflammatory action is often linked to the inhibition of prostaglandin (B15479496) biosynthesis by targeting COX enzymes. nih.gov Some derivatives have also been found to inhibit lipoxygenase (LOX), another key enzyme in the inflammatory pathway. mdpi.com
Anticancer and Antiprotozoal Agents
The versatility of the this compound scaffold extends to the development of anticancer and antiprotozoal agents. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Hydrazide-hydrazone derivatives incorporating a quinoline (B57606) moiety have shown potent anti-cancer activity. mdpi.com These compounds have been tested against neuroblastoma and breast adenocarcinoma cell lines, with some analogues significantly reducing cell viability with micromolar potency and selectivity over normal cells. mdpi.com The synthesis of these compounds often involves EDC-mediated peptide coupling reactions between quinoline hydrazones and substituted carboxylic acids. mdpi.com
Pyrazoline derivatives have also emerged as a promising class of anticancer agents. nih.gov Novel pyrazoline derivatives have been synthesized and shown to be effective against human pancreatic adenocarcinoma and glioblastoma cell lines. nih.gov Some of these compounds have been found to induce apoptosis in cancer cells and exhibit DNA-cleaving efficiency. nih.gov
The anticancer activity of these derivatives is often evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of cancer cell lines. mdpi.com The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Elucidation of Mechanisms of Biological Action for this compound Derivatives
Understanding the mechanism of action is crucial for the rational design and development of new drugs. For this compound derivatives, research has focused on their interactions with specific enzymes and cellular targets.
Enzyme Inhibition Studies
Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. nih.gov Derivatives of this compound have been identified as inhibitors of several key enzymes involved in various disease processes.
As previously mentioned, a significant number of these derivatives function as inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the inflammatory response. mdpi.comnih.gov The inhibition can be reversible or irreversible, and the type of inhibition (competitive, non-competitive, or uncompetitive) can be determined through kinetic studies. youtube.com
In the context of antimicrobial activity, these derivatives can target essential microbial enzymes. For instance, they may inhibit enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. nih.gov Some derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA synthesis. nih.gov
For anticancer activity, these compounds can inhibit enzymes that are critical for cancer cell proliferation and survival, such as protein kinases. For example, some quinoline hydrazone derivatives have been found to be potent inhibitors of protein kinase B (Akt). nih.gov
Investigation of Interactions with Cellular Targets
Beyond enzyme inhibition, this compound derivatives can interact with various other cellular targets to elicit their biological effects.
In the realm of anticancer therapy, these compounds can induce apoptosis (programmed cell death) in cancer cells. This can be triggered through various pathways, including the activation of caspases and the disruption of mitochondrial function. Some pyrazoline derivatives have been shown to induce an apoptotic phenotype in cancer cells at low concentrations. nih.gov
Furthermore, these derivatives can interact with DNA. Some compounds have demonstrated the ability to cleave DNA, which can lead to cell death. nih.gov This DNA-cleaving efficiency can be enhanced in the presence of certain metal ions and reactive oxygen species. nih.gov
Molecular docking studies are often employed to predict and understand the interactions between these derivatives and their cellular targets at the molecular level. These computational studies can provide insights into the binding modes and affinities of the compounds, which can guide the design of more potent and selective derivatives.
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
The biological activity of this compound derivatives can be finely tuned by altering the substituents on the picolinic acid ring and the hydrazinyl moiety. Research has demonstrated that these modifications can significantly impact a compound's interaction with its biological target, leading to enhanced or diminished activity.
A key area of investigation has been the derivatization of the hydrazinyl group to form hydrazones. The nature of the aldehyde or ketone used to form the hydrazone introduces a wide range of steric and electronic diversity, which directly influences the biological profile of the resulting compound. For instance, in the context of herbicidal activity, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized and evaluated. mdpi.com Although not direct derivatives of this compound, these analogs, where a pyrazole is linked to the 6-position of the picolinic acid, provide valuable insights into how substitutions on a heterocyclic system at this position can modulate biological effects.
To illustrate the impact of these substitutions, the following data table summarizes the inhibitory activity of selected 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives against the growth of Arabidopsis thaliana roots.
| Compound ID | R Group on Pyrazole | Aryl Substituent | IC50 (µM) |
| V-1 | -CF3 | 4-F-Ph | 0.045 |
| V-2 | -CH3 | 4-Cl-Ph | 0.098 |
| V-3 | -CF2H | 4-Cl-Ph | 0.12 |
| V-7 | -CH3 | 4-Cl-Ph | 0.004 |
| V-8 | -CF2H | 4-Cl-Ph | 0.015 |
| V-9 | -CF3 | 4-Cl-Ph | 0.021 |
Data sourced from Molecules (2023). mdpi.com
The data clearly indicates that subtle changes in the substitution pattern lead to significant differences in biological activity. For example, compound V-7 , with a methyl group on the pyrazole and a 4-chlorophenyl substituent, exhibited the lowest IC50 value, indicating the highest potency. mdpi.com This suggests that this specific combination of substituents provides an optimal conformation and electronic profile for interaction with the herbicidal target.
While the primary focus of this section is on the medicinal and biological chemistry of this compound derivatives, the principles of SAR derived from closely related structures, such as the aforementioned picolinic acid-pyrazole hybrids, offer a valuable blueprint for future drug design efforts centered on the this compound scaffold. The systematic exploration of different functional groups and their impact on biological activity remains a critical endeavor in the quest for novel and effective therapeutic agents.
Future Research Directions and Translational Perspectives
Exploration of Novel and Greener Synthetic Methodologies
The future synthesis of 6-Hydrazinylpicolinic acid and its derivatives is geared towards adopting principles of green chemistry to enhance efficiency, reduce waste, and improve safety. mdpi.com Traditional multi-step syntheses are often resource-intensive; therefore, research is pivoting towards more sustainable alternatives.
Key areas of exploration include:
Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a promising route for producing substituted pyridines under mild, aqueous conditions. rsc.org Research into enzymes like phenylalanine ammonia-lyases (PALs), which can be engineered for hydroamination, could pave the way for the biocatalytic synthesis of pyridine-based amino acids and related structures. researchgate.net Future work could focus on identifying or engineering enzymes capable of regioselectively introducing a hydrazine (B178648) group or its precursor onto a picolinic acid backbone, thereby simplifying the synthetic pathway. rsc.org
Multicomponent Reactions (MCRs): MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step, adhering to green chemistry principles of atom economy and procedural simplicity. researchgate.net Designing a one-pot synthesis for this compound derivatives using MCRs could drastically reduce reaction times and the need for purification of intermediates. rsc.org The use of picolinic acid itself as a catalyst in such reactions has been shown to be effective and recyclable, suggesting a potential dual role for the scaffold. rsc.org
Advanced Catalytic Systems: The development of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs), presents an opportunity for creating highly efficient and recyclable catalytic systems for synthesizing picolinic acid derivatives. researchgate.netrsc.org These catalysts can operate under mild conditions and offer high selectivity, reducing energy consumption and by-product formation. researchgate.net Electrochemical methods using simple, non-toxic reagents like sodium chloride and graphite-based catalysts also represent a sustainable approach for the synthesis of hydrazine derivatives. tandfonline.com
| Methodology | Potential Advantage | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced use of hazardous reagents. | Engineering enzymes for regioselective hydrazination of pyridine (B92270) rings. |
| Multicomponent Reactions | Improved atom economy, procedural simplicity, reduced waste. | Designing one-pot syntheses for functionalized picolinic acid derivatives. |
| Heterogeneous Catalysis | Catalyst recyclability, mild conditions, high yields. | Developing novel MOFs and nanocomposites for pyridine functionalization. |
| Electrosynthesis | Use of green solvents and reagents, ambient temperature operation. | Optimizing electrochemical oxidation/substitution for hydrazine derivatives. tandfonline.com |
Advanced Applications in Targeted Drug Delivery Systems
The structural attributes of this compound make it a prime candidate for sophisticated drug delivery systems, particularly those requiring stimuli-responsive release mechanisms. The hydrazine group is key to forming acid-labile hydrazone linkages, which are stable at physiological pH but hydrolyze in the acidic microenvironments of tumors or endosomal compartments. nih.govresearchgate.net
Future translational perspectives in this area include:
pH-Responsive Prodrugs and Nanocarriers: The hydrazine moiety can be reacted with a ketone or aldehyde group on a therapeutic agent (e.g., doxorubicin) to form a hydrazone bond. frontiersin.orgnih.gov This conjugate can then be attached to polymers, liposomes, or nanoparticles. nih.gov Upon reaching an acidic target site, the bond cleaves, releasing the active drug precisely where it is needed, which can minimize systemic toxicity. researchgate.netmdpi.com
Chemo-Radiopharmaceutical Conjugates: The picolinic acid portion of the molecule is an effective chelator for various metal ions. This opens the door to creating dual-purpose agents. For instance, it could be used to chelate a therapeutic radioisotope while the hydrazine group simultaneously conjugates a cytotoxic drug. Such a system could deliver both radiation and chemotherapy to a tumor site.
Theranostic Agents: Building on its chelating ability, this compound can be used to develop theranostic agents. The closely related 6-Hydrazinonicotinic acid (HYNIC) is widely used as a bifunctional chelator to label biomolecules with radionuclides like technetium-99m (99mTc) for diagnostic imaging. researchgate.net Future research could involve conjugating this compound to a targeting ligand (e.g., a peptide or antibody) and chelating a diagnostic isotope for imaging, while the same molecular system could also carry a therapeutic payload released via the hydrazone linkage.
| Delivery System Component | Function of this compound | Therapeutic Advantage |
| Hydrazone Linkage | Forms a pH-sensitive bond with aldehyde/ketone-containing drugs. | Targeted drug release in acidic environments (e.g., tumors, endosomes). nih.gov |
| Picolinic Acid Scaffold | Chelates diagnostic or therapeutic metal ions/radioisotopes. | Enables development of radiopharmaceuticals and theranostic agents. researchgate.net |
| Bifunctional Conjugation | Covalently links targeting moieties (peptides, antibodies) to drugs/imaging agents. | Enhances specificity and reduces off-target effects. |
High-Throughput Screening and Combinatorial Chemistry of Derived Compound Libraries
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net this compound serves as a versatile building block for creating large, diverse libraries of novel compounds for high-throughput screening (HTS).
Future research in this domain will likely involve:
Scaffold Decoration: The molecule offers multiple points for chemical modification. The hydrazine group can react with a vast array of aldehydes and ketones to form diverse hydrazones. The carboxylic acid group can be converted to amides, and the pyridine ring itself can undergo further substitution. nih.gov This versatility is ideal for combinatorial chemistry, enabling the rapid generation of thousands of distinct compounds.
Fragment-Based Drug Discovery: The this compound core can be used as a central fragment in fragment-based drug discovery (FBDD). Libraries of small molecules derived from this scaffold can be screened for weak binding to a biological target. Hits can then be optimized into more potent leads.
Coordination Chemistry Libraries: The chelating ability of the picolinic acid moiety can be exploited to create libraries of metal complexes. rsc.org These libraries could be screened for applications in catalysis, materials science, or as metallodrugs with novel mechanisms of action.
Integration of this compound into Sustainable Chemical Processes
Aligning the production and use of this compound with the principles of a circular and sustainable economy is a critical future direction. This involves considering the entire lifecycle of the compound, from its synthesis to its final application and degradation.
Key aspects for integration into sustainable processes include:
Bio-based Feedstocks: A long-term goal is the synthesis of pyridine carboxylic acids from renewable, bio-based sources rather than fossil fuels. wur.nl Research into converting biomass-derived platform molecules into aromatic heterocycles could provide a sustainable pathway to the picolinic acid precursor. researchgate.net
Process Intensification: Adopting continuous flow manufacturing instead of batch processing can improve efficiency, safety, and consistency while reducing the environmental footprint of chemical production. wur.nl The synthesis of this compound and its derivatives could be adapted for flow chemistry, integrating synthesis, purification, and formulation into a single, streamlined process.
Catalyst Recovery and Reuse: In line with greener synthetic methodologies, ensuring the recovery and reuse of catalysts is paramount. rsc.org For example, developing magnetically separable catalysts or immobilizing biocatalysts on solid supports would facilitate their removal from the reaction mixture and enable their application in multiple production cycles, reducing costs and waste. tandfonline.com
Q & A
Q. How can researchers ensure reproducibility when documenting synthetic procedures?
- Methodological Answer : Adhere to MIABiS (Minimum Information About a Bioactive Substance) standards:
- Detail solvent volumes, stirring rates, and cooling/heating ramp speeds.
- Report yields as "isolated yields" after purification.
- Provide raw NMR spectra (FID files) and HPLC chromatograms in supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
